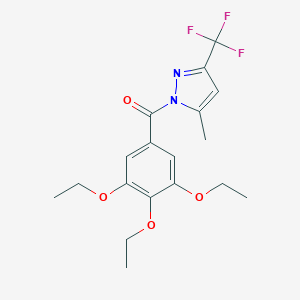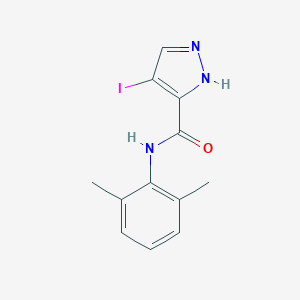
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EIPA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE) protein. In
科学的研究の応用
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE protein. The NHE protein is involved in the regulation of intracellular pH and plays a crucial role in various physiological processes such as cell proliferation, migration, and apoptosis. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of NHE in various cell types, including cancer cells, and has been studied for its potential use as an anti-cancer agent. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and hypertension.
作用機序
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide inhibits the activity of the NHE protein by binding to its extracellular domain, thereby preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the inhibition of intracellular acidification and the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has some limitations, including its low solubility in water and its potential to inhibit other ion transporters.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential direction is the development of more potent and selective NHE inhibitors for the treatment of cancer and cardiovascular diseases. Another potential direction is the study of the downstream signaling pathways that are activated by the inhibition of NHE by N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. Additionally, the potential use of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide in the treatment of inflammatory diseases and other pathological conditions should be further investigated.
合成法
The synthesis of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl 4-iodobenzoate in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by column chromatography.
特性
製品名 |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H12IN3O |
分子量 |
341.15 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12IN3O/c1-2-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16-11/h3-7H,2H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
XFQFFXDGBWPVLY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

